molecular formula C15H17BO4 B14014544 2-Benzyloxy-5-ethoxyphenylboronic acid

2-Benzyloxy-5-ethoxyphenylboronic acid

Cat. No.: B14014544
M. Wt: 272.11 g/mol
InChI Key: OSQNGLHINBZBIP-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-ethoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2 and an ethoxy group (-OCH₂CH₃) at position 3. The boronic acid (-B(OH)₂) moiety at position 1 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl structures.

The benzyloxy group confers steric bulk, which may influence reactivity and selectivity in coupling reactions, while the ethoxy group acts as an electron-donating substituent, stabilizing the aromatic ring .

Properties

Molecular Formula

C15H17BO4

Molecular Weight

272.11 g/mol

IUPAC Name

(5-ethoxy-2-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C15H17BO4/c1-2-19-13-8-9-15(14(10-13)16(17)18)20-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3

InChI Key

OSQNGLHINBZBIP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OCC)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Benzyloxy-5-ethoxyphenylboronic Acid

Detailed Preparation Steps

Preparation of 2-Benzyloxy Bromoethane Intermediate

A patented method describes an efficient preparation of high-purity 2-benzyloxy bromoethane , a key intermediate for further transformations:

  • Step A: React 2-benzyloxyethanol with an acid binding agent, N,N-dimethylaminonaphthyridine (DMAP), a hydroxy activating reagent, and an organic solvent at 0-80 °C for 1-5 hours.
  • The reaction mixture is washed successively with acid aqueous solution, sodium bicarbonate solution, and distilled water.
  • The reaction solution is evaporated to obtain the intermediate.

  • Step B: Purify the intermediate by recrystallization using a mixture of saturated hydrocarbons, esters, or alcohol solvents.

  • Step C: React the purified intermediate with alkali metal bromide in a polar aprotic solvent at 20-100 °C for 1-5 hours to yield 2-benzyloxy bromoethane.

Example Data from Patent:

Step Reagents/Conditions Yield (%) Purity (HPLC/GC)
Preparation of 2-benzyloxy ethyl p-toluenesulfonate 2-benzyloxyethanol, triethylamine, DMAP, p-toluenesulfonyl chloride, 1,2-dichloroethane, 50-60 °C, 5h 98.6 86.3% (HPLC)
Purification of p-toluenesulfonate intermediate Dissolution in dehydrated alcohol, addition of petroleum ether, cooling to 10 °C, filtration 85.2 99.2% (HPLC)
Conversion to 2-benzyloxy bromoethane Sodium bromide, DMF, 50-60 °C, 3h 92.3 99.3% (HPLC), 99.9% (GC)

This method is advantageous due to mild reaction conditions, high purity (>99%), and suitability for scale-up production.

Formation of Grignard Reagent and Boronic Acid

The key step to introduce the boronic acid group involves the formation of a Grignard reagent from the bromo intermediate, followed by reaction with a boron source:

  • Grignard reagent preparation: React 2-(2-(benzyloxy)ethoxy)phenylmagnesium bromide with magnesium metal in anhydrous ether or tetrahydrofuran under inert atmosphere.
  • Borylation: The freshly prepared Grignard reagent is reacted with trimethyl borate at low temperature.
  • Hydrolysis: The reaction mixture is then hydrolyzed with aqueous acid to yield 2-Benzyloxy-5-ethoxyphenylboronic acid.

This method is well-documented as a reliable route to arylboronic acids and is applicable to this compound due to the stability of the benzyloxy and ethoxy substituents under the reaction conditions.

Reaction Conditions and Optimization

  • The Grignard formation requires strictly anhydrous conditions to prevent quenching.
  • Temperature control is critical during the addition of trimethyl borate to avoid side reactions.
  • Hydrolysis is typically performed under mild acidic conditions to prevent decomposition of the boronic acid.
  • Purification involves extraction and recrystallization to achieve high purity suitable for synthetic applications.

Analytical Data and Research Outcomes

Purity and Yield

The patented synthesis of intermediates shows:

  • Yields ranging from 85% to 99% in intermediate steps.
  • Final product purity by HPLC and GC exceeding 99%, indicating high-quality material suitable for further synthetic use.

Application in Synthesis

  • The compound has been used in Suzuki-Miyaura cross-coupling reactions, demonstrating its utility in forming C-C bonds.
  • Enantioselective synthesis protocols involving arylboronic acids structurally related to this compound have been reported, indicating its potential in asymmetric synthesis.

Summary Table: Preparation Methods and Key Parameters

Step Reagents/Conditions Yield (%) Purity (%) Notes
2-Benzyloxy ethyl p-toluenesulfonate synthesis 2-Benzyloxyethanol, triethylamine, DMAP, p-toluenesulfonyl chloride, 50-60 °C, 5h 98.6 86.3 (HPLC) Intermediate for bromoethane synthesis
Purification of p-toluenesulfonate intermediate Alcohol dissolution, petroleum ether precipitation, 10 °C 85.2 99.2 (HPLC) Improves purity for next step
Conversion to 2-benzyloxy bromoethane Sodium bromide, DMF, 50-60 °C, 3h 92.3 99.3 (HPLC), 99.9 (GC) Key intermediate for Grignard reagent
Grignard reagent formation Magnesium, anhydrous ether/THF, inert atmosphere N/A N/A Requires strict anhydrous conditions
Borylation with trimethyl borate Low temperature, inert atmosphere N/A N/A Generates boronate ester intermediate
Hydrolysis Mild acid aqueous solution N/A N/A Yields final boronic acid product

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxy-5-ethoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Benzyloxy-5-ethoxyphenylboronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process typically involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Benzyloxy-5-ethoxyphenylboronic acid with structurally related boronic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Applications
2-Benzyloxy-5-ethoxyphenylboronic acid -OCH₂C₆H₅ (2), -OCH₂CH₃ (5) C₁₅H₁₇BO₄* ~288.11 Not explicitly listed N/A Suzuki coupling, drug intermediates
[2-(Benzyloxy)phenyl]boronic acid -OCH₂C₆H₅ (2) C₁₃H₁₃BO₃ 244.05 190661-29-1 98% Biaryl synthesis
[2-(Benzyloxy)-5-methoxyphenyl]boronic acid -OCH₂C₆H₅ (2), -OCH₃ (5) C₁₄H₁₅BO₄ 258.08 1236768-61-8 90% Polymer precursors
2-Ethoxy-5-fluorophenylboronic acid -OCH₂CH₃ (2), -F (5) C₈H₁₀BFO₃ 199.98 864301-27-9 98% Fluorinated drug scaffolds
2-Ethoxy-5-methylphenylboronic acid -OCH₂CH₃ (2), -CH₃ (5) C₉H₁₃BO₃ 180.01 123291-97-4 97% Agrochemical intermediates
2-(2-Ethoxyethoxy)-5-formylphenylboronic acid -OCH₂CH₂OCH₂CH₃ (2), -CHO (5) C₁₁H₁₅BO₅ 238.05 2096330-81-1 98% Aldehyde-directed couplings
2-Methoxy-5-(trifluoromethyl)benzeneboronic acid -OCH₃ (2), -CF₃ (5) C₈H₈BF₃O₃ 235.96 Not provided 98% Electron-deficient aryl systems

*Inferred from substituent contributions.

Reactivity and Functional Group Impact

  • Electron-Donating Groups (e.g., -OCH₂CH₃, -OCH₃): Ethoxy and methoxy groups enhance the electron density of the aromatic ring, stabilizing intermediates in Suzuki couplings.
  • Electron-Withdrawing Groups (e.g., -F, -CF₃, -CHO) :
    Fluorine and trifluoromethyl groups increase electrophilicity, accelerating transmetalation steps in cross-couplings. The formyl group (-CHO) in 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid offers a handle for further functionalization (e.g., condensation reactions) .

  • Steric Effects: The benzyloxy group introduces steric hindrance, which can impede catalyst access to the boron center but improve regioselectivity in couplings. For instance, [2-(Benzyloxy)phenyl]boronic acid exhibits lower reactivity in sterically demanding reactions compared to its non-benzylated analogs.

Stability and Handling Considerations

  • Hygroscopicity : Most boronic acids in this class require storage under inert atmospheres (e.g., argon) to prevent hydrolysis .
  • Safety : Compounds with formyl or trifluoromethyl groups (e.g., 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid) may require specialized handling due to irritant properties .

Q & A

Q. Key Considerations :

  • Monitor reaction temperature to prevent boroxine formation, a common side product in boronic acid synthesis .
  • Validate purity via HPLC or GC (>97% purity thresholds are achievable with optimized protocols) .

Basic: What analytical techniques are most effective for characterizing 2-Benzyloxy-5-ethoxyphenylboronic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify benzyloxy (δ 4.8–5.2 ppm, singlet for -OCH₂Ph) and ethoxy (δ 1.3–1.5 ppm triplet for -OCH₂CH₃) substituents .
    • ¹¹B NMR : Confirm boronic acid presence (δ 28–32 ppm) and assess hydration state .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect polar impurities (e.g., residual pinacol ester) .
  • X-ray Crystallography : Resolve molecular structure if single crystals form, as seen in analogous boronic acids .

Data Interpretation Tip : Compare spectral data with structurally related compounds (e.g., 2-benzyloxyphenylboronic acid in ) to validate assignments.

Advanced: How do steric and electronic effects of substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The benzyloxy group at the ortho position introduces steric hindrance, potentially slowing transmetallation. Use bulky ligands (e.g., SPhos) to enhance catalytic activity .
  • Electronic Effects : The electron-donating ethoxy group at the para position increases electron density on the boron atom, improving electrophilicity and reaction rates .

Q. Experimental Design :

  • Compare coupling efficiency with analogs (e.g., 2-benzyloxy-5-fluorophenylboronic acid from ) to isolate electronic vs. steric contributions.
  • Optimize solvent polarity (e.g., DMF vs. THF) to balance solubility and reactivity .

Advanced: How can researchers resolve contradictory data in reaction yields during cross-coupling applications?

Methodological Answer:
Contradictions often arise from:

  • Moisture Sensitivity : Hydrolysis of boronic acid to boroxine under humid conditions reduces effective reagent concentration. Use anhydrous solvents and inert atmospheres .
  • Competing Side Reactions : Ethoxy group cleavage under strong base conditions. Test milder bases (e.g., K₂CO₃ vs. NaOH) .

Q. Troubleshooting Protocol :

Control Experiments : Repeat reactions under rigorously dry conditions.

In Situ Monitoring : Use TLC or LC-MS to track boronic acid consumption and byproduct formation .

Basic: What are the critical stability considerations for storing 2-Benzyloxy-5-ethoxyphenylboronic acid?

Methodological Answer:

  • Temperature : Store at 2–4°C to minimize thermal degradation, as recommended for similar arylboronic acids .
  • Moisture Control : Use desiccants (e.g., silica gel) and inert gas (N₂/Ar) to prevent hydrolysis to boroxine .
  • Form : Convert to pinacol ester for long-term storage (stable >1 year at 4°C) .

Validation : Periodically assess purity via NMR or HPLC to detect degradation.

Advanced: What strategies mitigate boroxine formation during synthesis?

Methodological Answer:

  • Anhydrous Conditions : Use freshly distilled solvents (e.g., THF, toluene) and Schlenk-line techniques .
  • Derivatization : Form pinacol esters in situ (e.g., pinacol ester of 2-benzyloxyphenylboronic acid in ) to stabilize the boronic acid .
  • Additives : Include molecular sieves or boric acid to sequester water .

Experimental Validation : Compare yields and purity with/without pinacol ester protection to quantify boroxine suppression.

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